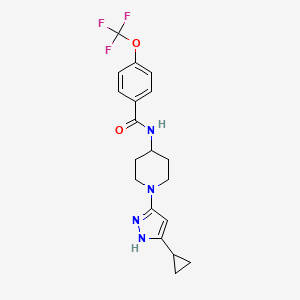

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

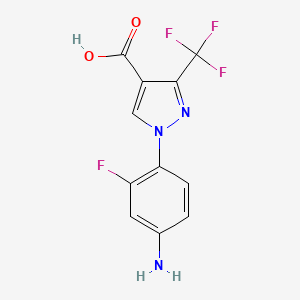

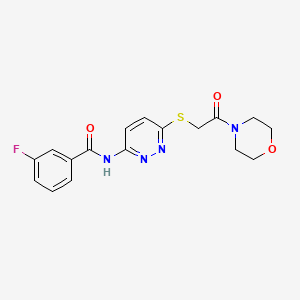

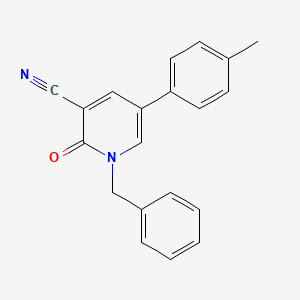

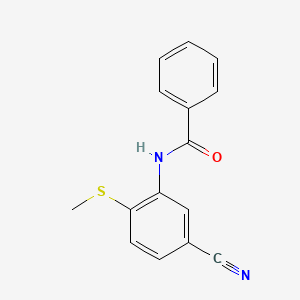

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.

BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Research on similar compounds, such as "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide," highlights their potent and selective antagonist activity for the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models contribute to understanding the steric and electrostatic interactions with receptors, suggesting areas for further exploration in designing receptor-specific drugs (Shim et al., 2002).

Virtual Screening and Biochemical Studies

Virtual screening targeting specific receptors, such as the urokinase receptor, has led to the discovery of compounds with significant effects on breast tumor metastasis, providing a foundation for developing new therapeutic agents (Wang et al., 2011).

Heterocyclic Synthesis

The synthesis of novel heterocyclic compounds incorporating benzamide-based structures, such as 5-aminopyrazoles and their derivatives, demonstrates potential antiavian influenza virus activity. This avenue of research opens up possibilities for developing new antiviral drugs (Hebishy et al., 2020).

Antiarrhythmic Activity

Benzamides with trifluoroethoxy ring substituents have shown oral antiarrhythmic activity in mice. The exploration of different heterocyclic amide side chains provides insights into structural requirements for antiarrhythmic efficacy, exemplified by compounds like flecainide acetate (Banitt et al., 1977).

Enzymatic Inhibition and Anti-Inflammatory Effects

Bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown potent inhibitory activity against bacterial biofilms and MurB enzymes, pointing to their potential as antibacterial and anti-inflammatory agents (Mekky & Sanad, 2020).

Wirkmechanismus

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the serine/threonine protein kinases family and plays a crucial role in regulating the cell cycle .

Mode of Action

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the cells from proliferating .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of the cell cycle, preventing the cells from proliferating

Result of Action

The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide can lead to the arrest of the cell cycle, preventing the cells from proliferating . This can have potential therapeutic effects in conditions characterized by uncontrolled cell proliferation, such as cancer .

Eigenschaften

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2/c20-19(21,22)28-15-5-3-13(4-6-15)18(27)23-14-7-9-26(10-8-14)17-11-16(24-25-17)12-1-2-12/h3-6,11-12,14H,1-2,7-10H2,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJMLOHYTHPYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2981865.png)

![2,5-Dimethyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2981868.png)

![N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide](/img/structure/B2981870.png)

![1-({[6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2981875.png)

![7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2981877.png)

![N~1~-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B2981881.png)